molecular formula C16H13F3N4OS B2948418 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034345-01-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2948418
CAS RN: 2034345-01-0
M. Wt: 366.36
InChI Key: LIRYAPPNMFPCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 was first synthesized and characterized in 2010 by a group of researchers from the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential benefits.

Mechanism of Action

The exact mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair, metabolism, and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in cancer cells by disrupting NAD+ biosynthesis and altering cellular metabolism. In addition, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is its high potency and specificity for NAMPT inhibition. This makes it a valuable tool for studying the role of NAMPT in cellular processes and for investigating the potential therapeutic applications of NAMPT inhibitors. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors based on the structure of this compound. Another area of research is the investigation of the role of NAMPT in various diseases and the potential therapeutic applications of NAMPT inhibitors. Additionally, the development of more soluble forms of this compound could make it a more useful tool for studying NAMPT inhibition in vivo.

Synthesis Methods

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyrazole with thiophene-2-carbaldehyde to form 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with 6-trifluoromethylnicotinic acid to form this compound. The synthesis method has been optimized to yield high purity and high yields of this compound.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. One of the main areas of research has been its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a novel cancer therapy.

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)14-5-4-11(9-20-14)15(24)21-10-12(13-3-1-8-25-13)23-7-2-6-22-23/h1-9,12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRYAPPNMFPCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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